molecular formula C7H12O3 B1444795 5,7-Dioxaspiro[2.5]oct-6-ylmethanol CAS No. 913695-85-9

5,7-Dioxaspiro[2.5]oct-6-ylmethanol

Cat. No. B1444795
M. Wt: 144.17 g/mol
InChI Key: BAZKAFMGZLOBMF-UHFFFAOYSA-N
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Patent
US08124780B2

Procedure details

The 6-((benzyloxy)methyl)-5,7-dioxaspiro[2.5]octane (6.1 g, 26 mmol) obtained by the step (2a) was mixed with 20% palladium hydroxide (800 mg) and ethyl acetate (70 ml) and the mixture was stirred in a hydrogen atmosphere for 24 hours. The reaction vessel was purged with nitrogen and the catalyst was filtered off and then the solvent was distilled off to obtain the title compound (3.7 g, yield: 98.7%) as a colorless oil.
Name
6-((benzyloxy)methyl)-5,7-dioxaspiro[2.5]octane
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
catalyst
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
98.7%

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH:10]1[O:17][CH2:16][C:13]2([CH2:15][CH2:14]2)[CH2:12][O:11]1)C1C=CC=CC=1.[H][H]>[OH-].[Pd+2].[OH-].C(OCC)(=O)C>[CH2:14]1[C:13]2([CH2:16][O:17][CH:10]([CH2:9][OH:8])[O:11][CH2:12]2)[CH2:15]1 |f:2.3.4|

Inputs

Step One
Name
6-((benzyloxy)methyl)-5,7-dioxaspiro[2.5]octane
Quantity
6.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1OCC2(CC2)CO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
800 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was purged with nitrogen
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
C1CC12COC(OC2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 98.7%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.